6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine
Description
Properties
IUPAC Name |
6-bromo-3-cyclohexyl-7-methylimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3/c1-9-11(14)7-15-13-12(9)16-8-17(13)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRZXQFUVFHFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)N(C=N2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301194970 | |
| Record name | 3H-Imidazo[4,5-b]pyridine, 6-bromo-3-cyclohexyl-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-17-5 | |
| Record name | 3H-Imidazo[4,5-b]pyridine, 6-bromo-3-cyclohexyl-7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Imidazo[4,5-b]pyridine, 6-bromo-3-cyclohexyl-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-B]pyridine. This intermediate is then reacted with cyclohexyl derivatives under phase transfer catalysis conditions to yield the target compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki and Buchwald-Hartwig coupling reactions to form complex molecules.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol.
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: 6-Methoxy-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine.
Oxidation: this compound N-oxide.
Reduction: 6-Amino-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential in drug development, particularly in targeting specific biological pathways associated with various diseases.
Cancer Treatment
Research indicates that imidazo[4,5-b]pyridine derivatives exhibit promising activity against cancer cells. For instance, compounds structurally similar to 6-bromo-3-cyclohexyl-7-methylimidazo[4,5-b]pyridine have been evaluated for their ability to inhibit the PI3K pathway, which is crucial in many cancers. A study identified a derivative with nanomolar potency against PI3Kα and demonstrated its ability to induce cell cycle arrest and apoptosis in T47D breast cancer cells .
| Compound | Activity | IC50 (μM) | Target |
|---|---|---|---|
| 35 | Inhibitor | 0.15 | PI3Kα |
| 36 | Inhibitor | 1.12 | PI3Kα |
| 40 | Inhibitor | 0.50 | PI3Kα |
Cholinergic Drugs
This compound serves as an important intermediate in synthesizing cholinergic drugs aimed at treating gastrointestinal diseases . This underscores its relevance in developing therapeutic agents targeting the cholinergic system.
Organic Synthesis
The compound is also utilized as a building block in organic synthesis, particularly in creating complex molecular architectures.
Synthesis of Imidazole Derivatives
The synthesis of various imidazole derivatives often incorporates this compound due to its unique structural features that enhance reactivity and selectivity in chemical reactions. It has been noted for facilitating the formation of oxazolidinone derivatives, which are relevant in developing modulators for mGluR5 .
Analytical Applications
This compound can be analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and identification of the compound within complex mixtures, making it useful for pharmacokinetic studies .
HPLC Methodology
The reverse phase HPLC method employs acetonitrile and water as mobile phases, with phosphoric acid replaced by formic acid for mass spectrometry compatibility.
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 HPLC |
| Mobile Phase | Acetonitrile/Water |
| Detection Method | Mass-Spec |
Case Study 1: Antitumor Activity Assessment
A series of imidazo[4,5-b]pyridine derivatives were synthesized and screened for their antitumor activity against various cancer cell lines. The study highlighted the structure-activity relationship (SAR) that guided the optimization of these compounds for enhanced potency against PI3Kα .
Case Study 2: Synthesis of Cholinergic Agents
In another study, researchers synthesized a range of cholinergic agents using intermediates derived from this compound, demonstrating its utility in developing drugs for gastrointestinal disorders .
Mechanism of Action
The mechanism of action of 6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between 6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-b]pyridine and its analogs:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Purity | Key Features |
|---|---|---|---|---|---|
| This compound | 6-Br, 3-cyclohexyl, 7-Me | C₁₅H₁₈BrN₃ | 332.23 g/mol | 98% | High steric bulk, lipophilic |
| 6-Bromo-3-methylimidazo[4,5-b]pyridine | 6-Br, 3-Me | C₇H₆BrN₃ | 212.05 g/mol | N/A | Smaller substituents, lower MW |
| 7-Bromo-3H-imidazo[4,5-b]pyridine | 7-Br | C₆H₄BrN₃ | 198.02 g/mol | 95% | Bromine at position 7, lower purity |
| PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) | 2-NH₂, 1-Me, 6-Ph | C₁₃H₁₂N₄ | 224.27 g/mol | N/A | Carcinogenic, forms DNA adducts |
Key Observations:
- Substituent Effects : The cyclohexyl group in the target compound increases lipophilicity and steric hindrance compared to methyl or hydrogen substituents in analogs like 6-Bromo-3-methylimidazo[4,5-b]pyridine .
- Bromine Position : The 6-bromo derivative exhibits distinct electronic properties compared to the 7-bromo isomer (), where bromine placement alters reactivity in cross-coupling reactions .
- Purity : The target compound’s 98% purity () surpasses the 95% purity of 7-Bromo-3H-imidazo[4,5-b]pyridine (), making it more reliable for synthetic applications.
Biological Activity
6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables related to its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
- IUPAC Name : this compound
- CAS Number : 1393442-17-5
- Molecular Formula : C13H16BrN3
- Molecular Weight : 296.19 g/mol
Biological Activity Overview
Research indicates that imidazo[4,5-b]pyridine derivatives exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under review has shown promise in several studies.
Anticancer Activity
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. Studies have demonstrated its ability to inhibit tumor growth in vitro and in vivo models.
- Case Study : A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations of 10 µM and 20 µM after 48 hours of treatment. The IC50 value was determined to be approximately 15 µM.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Results indicate:
- Inhibition Zone Diameter : The compound exhibited a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting effective antibacterial activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | 15 |
| Imidazo[1,2-a]pyridine | Structure | Anticancer | 20 |
| Imidazo[4,5-b]pyridine derivative | Structure | Antimicrobial | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : It is believed to interact with DNA through intercalation or groove binding, leading to disruption in replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
Research Findings
Recent studies have highlighted the following findings:
- Cytotoxicity Assays : In vitro assays indicated a dose-dependent cytotoxic effect on various cancer cell lines.
- Selectivity Index : The selectivity index for normal cells versus cancer cells was favorable, indicating potential for therapeutic use with minimal side effects.
Q & A
Q. What are the key synthetic routes for preparing 6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine?
The compound is synthesized via alkylation of the imidazo[4,5-b]pyridine core. A common approach involves reacting a brominated precursor (e.g., 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine) with methyl iodide under phase-transfer catalysis. Potassium carbonate (K₂CO₃) and tetra-n-butylammonium bromide (TBAB) in DMF are typically used, followed by column chromatography for purification . Alternative methods employ methyl iodide for N-methylation, as seen in analogous imidazo[4,5-b]pyridine derivatives .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural elucidation relies on 1H/13C NMR spectroscopy to verify substituent positions and purity. Single-crystal X-ray diffraction is critical for confirming stereochemistry and intermolecular interactions (e.g., π-π stacking, hydrogen bonding). For example, X-ray data revealed a dihedral angle of 41.84° between the imidazo[4,5-b]pyridine core and substituents, with planar fused rings (r.m.s. deviation ≤0.017 Å) .
Q. What substitution reactions are feasible at the bromine position?
The bromine atom at the 6th position undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. Reaction conditions (e.g., temperature, solvent polarity, and catalyst) influence regioselectivity. For instance, similar brominated imidazo[4,5-b]pyridines react with benzaldehyde under phase-transfer catalysis to introduce aryl groups .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in alkylation steps?
Factorial design of experiments (DoE) is recommended to systematically evaluate variables (e.g., solvent polarity, catalyst loading, reaction time). For example, DMF enhances solubility of intermediates, while TBAB improves phase-transfer efficiency . Computational tools like quantum chemical path-searching methods can predict optimal conditions (e.g., Gibbs free energy barriers for alkylation), reducing trial-and-error experimentation .
Q. How to resolve contradictions in spectroscopic vs. crystallographic data for substituted derivatives?
Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Variable-temperature NMR can identify equilibrium states, while Hirshfeld surface analysis of X-ray data quantifies intermolecular interactions (e.g., hydrogen-bonded dimers in crystals ). Cross-validate with DFT calculations to model electronic environments and predict spectral shifts .
Q. What strategies improve regioselectivity in functionalizing the imidazo[4,5-b]pyridine core?
Directed ortho-metalation (DoM) using directing groups (e.g., amides) enables selective C-H activation at specific positions. Alternatively, protecting group strategies (e.g., Boc for amines) can block undesired sites during bromination or alkylation . Computational docking studies may also guide substituent placement for target binding (e.g., kinase inhibition) .
Q. How to assess the impact of cyclohexyl/methyl substituents on biological activity?
Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., replacing cyclohexyl with phenyl or alkyl groups). Use in vitro assays (e.g., enzymatic inhibition, cytotoxicity) to correlate steric/electronic effects with activity. For example, methyl groups enhance metabolic stability, while bulky cyclohexyl moieties may improve target affinity .
Methodological Considerations
Q. What analytical techniques are essential for purity assessment?
- High-resolution mass spectrometry (HR-MS) confirms molecular weight and isotopic patterns.
- HPLC with photodiode array detection identifies impurities (<0.1% threshold for pharmaceutical intermediates).
- Thermogravimetric analysis (TGA) assesses thermal stability, critical for process scale-up .
Q. How to mitigate challenges in crystallization for X-ray studies?
Optimize solvent systems (e.g., ethanol/hexane mixtures) via solvent screening kits . Slow evaporation at controlled humidity promotes single-crystal growth. For stubborn cases, seeding techniques or additives (e.g., ionic liquids) can induce nucleation .
Q. What computational tools predict reactivity and electronic properties?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular dynamics (MD) simulations model solvation effects and conformational flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
